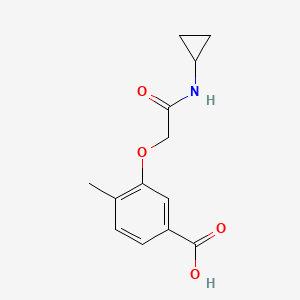
(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Custom synthesis services are often employed to produce this compound on a large scale, ensuring that the reaction conditions are optimized for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(substituted)methanone: This compound features a pyrrolo[2,3-d]pyrimidine core linked to a 2,3-dichlorophenyl group.
Uniqueness
(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone is unique due to its specific substitution pattern and the presence of both an aminopiperidine and a dichlorophenyl group. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H14Cl2N2O |
|---|---|
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
(3-aminopiperidin-1-yl)-(2,3-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-5-1-4-9(11(10)14)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2 |
Clave InChI |
YOCMRVKURXUGFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


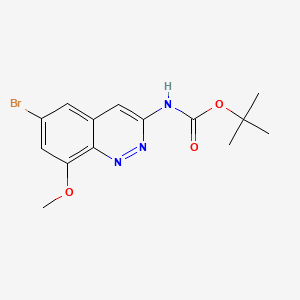
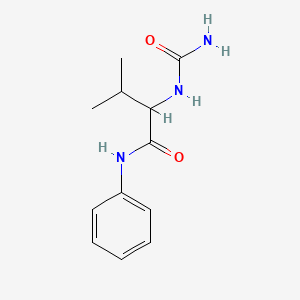



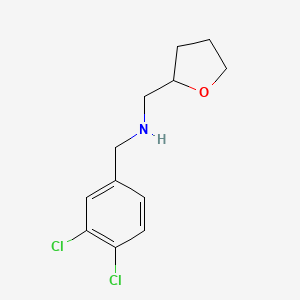
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)

![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
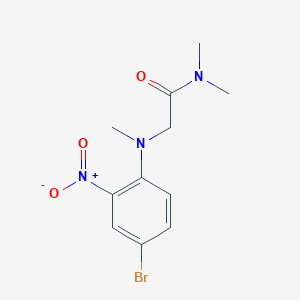
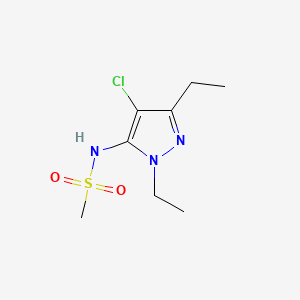
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
